molecular formula C10H14O3P- B14416749 Ethyl (2,6-dimethylphenyl)phosphonate CAS No. 85320-18-9

Ethyl (2,6-dimethylphenyl)phosphonate

Cat. No.: B14416749
CAS No.: 85320-18-9
M. Wt: 213.19 g/mol
InChI Key: FODMHCJZHGKWOO-UHFFFAOYSA-M
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Description

Ethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C10H14O3P. It is characterized by the presence of a phosphonate group attached to an ethyl ester and a 2,6-dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of triethyl phosphite with 2,6-dimethylbenzyl chloride under reflux conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit enzymes by mimicking phosphate substrates, thereby affecting metabolic processes .

Comparison with Similar Compounds

  • Methyl (2,6-dimethylphenyl)phosphonate
  • Phenyl (2,6-dimethylphenyl)phosphonate
  • Ethyl phenylphosphonate

Comparison: this compound is unique due to the presence of both ethyl and 2,6-dimethylphenyl groups, which confer specific steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for distinct applications in synthesis and medicinal chemistry .

Properties

CAS No.

85320-18-9

Molecular Formula

C10H14O3P-

Molecular Weight

213.19 g/mol

IUPAC Name

(2,6-dimethylphenyl)-ethoxyphosphinate

InChI

InChI=1S/C10H15O3P/c1-4-13-14(11,12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,11,12)/p-1

InChI Key

FODMHCJZHGKWOO-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1C)C)[O-]

Origin of Product

United States

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